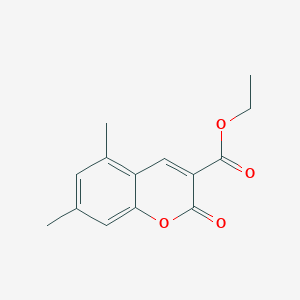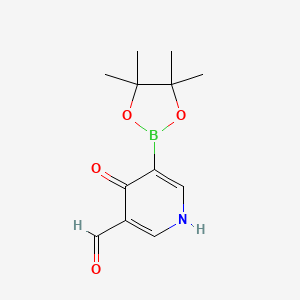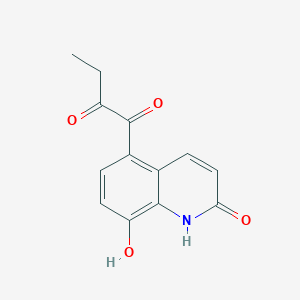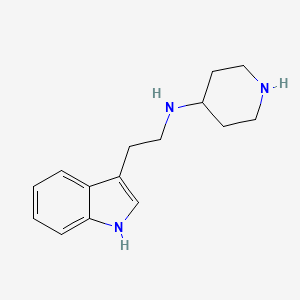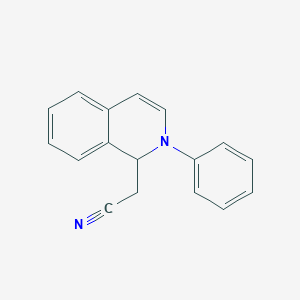
1-Cyanomethyl-2-phenyl-1,2-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenyl-1,2-dihydroisoquinolin-1-yl)acetonitrile is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-1,2-dihydroisoquinolin-1-yl)acetonitrile can be achieved through a modified Strecker reaction. This involves the reaction between an aromatic aldehyde, such as benzaldehyde, a secondary amine like 1,2,3,4-tetrahydroisoquinoline, and a cyanating agent such as potassium cyanide. The reaction is typically carried out in the presence of a catalyst, such as silica-supported sulfuric acid, in a solvent like acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(2-Phenyl-1,2-dihydroisoquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2-(2-Phenyl-1,2-dihydroisoquinolin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-Phenyl-1,2-dihydroisoquinolin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
- 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one
Uniqueness
2-(2-Phenyl-1,2-dihydroisoquinolin-1-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl and nitrile groups, combined with the isoquinoline core, make it a versatile compound for various applications .
属性
分子式 |
C17H14N2 |
|---|---|
分子量 |
246.31 g/mol |
IUPAC 名称 |
2-(2-phenyl-1H-isoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C17H14N2/c18-12-10-17-16-9-5-4-6-14(16)11-13-19(17)15-7-2-1-3-8-15/h1-9,11,13,17H,10H2 |
InChI 键 |
ZNHMRVNRHIBUQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=CC3=CC=CC=C3C2CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




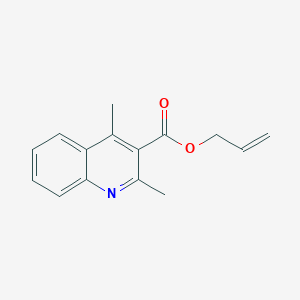



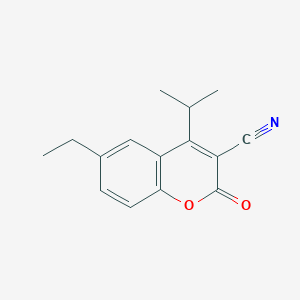
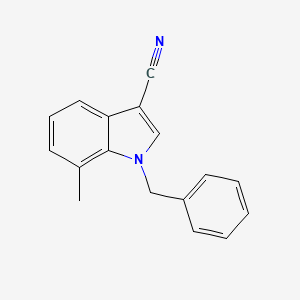
![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)
